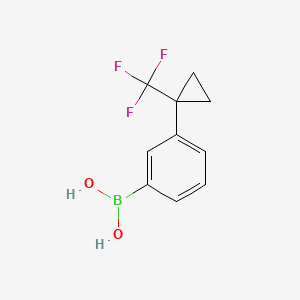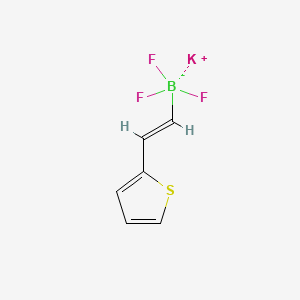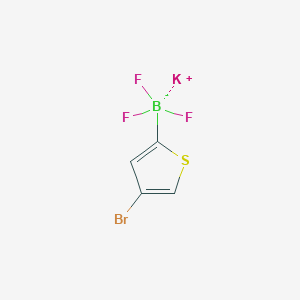
3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H10ClNO3S and a molecular weight of 235.7 g/mol. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization process . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) in the presence of a base like triethylamine to neutralize the generated hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including substitution and addition reactions. The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively . Common reagents used in these reactions include triethylamine, anhydrous dioxane, and other nucleophilic agents . The major products formed from these reactions are typically sulfonamide derivatives, which have significant biological activities .
Scientific Research Applications
In chemistry, it is used as an intermediate for the synthesis of more complex heterocyclic compounds. In biology and medicine, oxazole derivatives, including 3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride, have shown promise as antimicrobial, anticancer, and anti-inflammatory agents . Additionally, this compound is used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity .
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds and subsequent inhibition of their activity . This mechanism is particularly relevant in the context of its antimicrobial and anticancer activities, where the compound can disrupt essential biological processes in target cells .
Comparison with Similar Compounds
3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride can be compared with other oxazole derivatives such as 1,3-oxazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . While these compounds share a common oxazole ring structure, they differ in their substitution patterns and functional groups, which influence their reactivity and biological activities . The presence of the sulfonyl chloride group in this compound makes it particularly reactive and suitable for the synthesis of a wide range of derivatives . This unique feature distinguishes it from other similar compounds and highlights its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C8H10ClNO3S |
|---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
3-cyclopentyl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H10ClNO3S/c9-14(11,12)8-5-7(10-13-8)6-3-1-2-4-6/h5-6H,1-4H2 |
InChI Key |
GOWFWXPXVMMLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NOC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15298149.png)
![1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B15298157.png)


![1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine](/img/structure/B15298176.png)
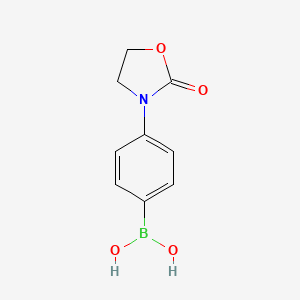

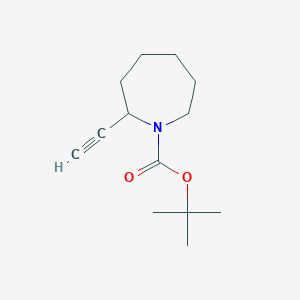
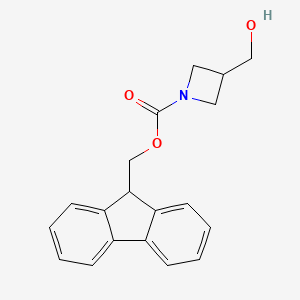

![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)
